2,3-Dichloro-3-phenylpropanal
Description
2,3-Dichloro-3-phenylpropanal is a halogenated organic compound featuring a propanal backbone substituted with two chlorine atoms at positions 2 and 3, along with a phenyl group at position 2. This aldehyde derivative combines electrophilic reactivity (due to the aldehyde group) with hydrophobic and steric effects from the chlorine and phenyl substituents.
Properties
CAS No. |
20473-36-3 |
|---|---|
Molecular Formula |
C9H8Cl2O |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2,3-dichloro-3-phenylpropanal |
InChI |
InChI=1S/C9H8Cl2O/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-6,8-9H |
InChI Key |
ICNABEJOLUCNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-3-phenylpropanal can be synthesized through several methods. One common approach involves the chlorination of 3-phenylpropanal using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-3-phenylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of 2,3-dichloro-3-phenylpropanoic acid.
Reduction: Formation of 2,3-dichloro-3-phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-3-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 2,3-dichloro-3-phenylpropanal involves its reactivity towards nucleophiles and electrophiles. The presence of chlorine atoms makes it a good electrophile, allowing it to participate in nucleophilic substitution reactions. Additionally, the aldehyde group can undergo various transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between 2,3-Dichloro-3-phenylpropanal and related compounds:
Key Observations:
Functional Group Influence: Unlike 1,2,3-Trichloropropane (a fully chlorinated alkane), this compound’s aldehyde group confers nucleophilic reactivity, making it prone to condensation or oxidation reactions. This contrasts with 2,3-Dichloro-DL-Phenylalanine, where the carboxylic acid and amine groups enable peptide bonding in drug synthesis . The thiophene-containing propanol derivative () shares a heterocyclic aromatic system but lacks the electrophilic aldehyde, reducing its reactivity compared to the target compound.
Chlorination Patterns: 1,2,3-Trichloropropane’s tri-chlorination is linked to high toxicity, including liver and kidney damage in rodent studies .
Pharmaceutical Relevance: 2,3-Dichloro-DL-Phenylalanine’s structural similarity to neurotransmitters highlights the role of dichloro-phenyl groups in modulating biological activity.
Toxicity and Environmental Behavior
While 1,2,3-Trichloropropane is well-documented as a persistent environmental pollutant with carcinogenic risks , data on this compound remain speculative. The phenyl group may enhance binding to organic matter in soil, reducing mobility compared to fully aliphatic chlorinated compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
